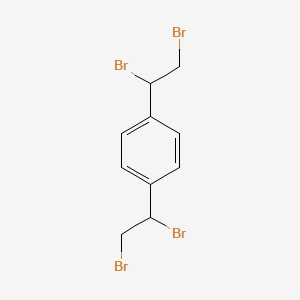

1,4-Bis(1,2-dibromoethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(1,2-dibromoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBQQANTDCVPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)Br)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948250 | |

| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25393-98-0 | |

| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25393-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(1,2-dibromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025393980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bis(1,2-dibromoethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(1,2-dibromoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(1,2-dibromoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(1,2-dibromoethyl)benzene from 1,4-Divinylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-bis(1,2-dibromoethyl)benzene, a tetrabrominated derivative of p-divinylbenzene. The synthesis involves the electrophilic addition of molecular bromine across the two vinyl groups of 1,4-divinylbenzene. This document will detail the underlying reaction mechanism, provide a comprehensive, step-by-step experimental protocol, discuss methods for the characterization of the final product, and emphasize the critical safety precautions required when handling the reagents. This guide is intended for researchers and professionals in the fields of organic synthesis, materials science, and drug development who require a thorough understanding of this transformation.

Introduction

1,4-Divinylbenzene (DVB) is a widely utilized cross-linking agent in the production of polymers, most notably in the manufacture of ion-exchange resins and as a component in various copolymers.[1][2] Its bifunctional nature, possessing two reactive vinyl groups, allows for the formation of robust, three-dimensional polymer networks.[2] The chemical modification of these vinyl groups opens avenues for the synthesis of novel monomers and functionalized aromatic compounds.

The synthesis of this compound (also known as α,α',β,β'-tetrabromo-1,4-diethylbenzene) represents a fundamental transformation of DVB, converting the reactive double bonds into saturated, brominated aliphatic chains.[3] This transformation not only serves as a method for the protection or modification of the vinyl groups but also introduces four bromine atoms into the molecule. Halogenated organic compounds are of significant interest as intermediates in organic synthesis, flame retardants, and as building blocks for more complex molecular architectures. The product of this synthesis, a solid crystalline material, can be purified to a high degree, making it a valuable precursor for subsequent chemical modifications.[4]

This guide will provide a detailed exploration of the synthesis of this compound from 1,4-divinylbenzene through electrophilic bromination.

Reaction Mechanism: Electrophilic Addition of Bromine

The synthesis of this compound from 1,4-divinylbenzene proceeds via a well-established electrophilic addition mechanism.[5] The electron-rich pi (π) bonds of the vinyl groups act as nucleophiles, attacking the electrophilic bromine molecule. The reaction occurs in two successive steps, with each vinyl group undergoing bromination.

The process for a single vinyl group can be described as follows:

-

Polarization of Bromine and Nucleophilic Attack: As a non-polar bromine molecule (Br₂) approaches the electron cloud of a vinyl group's π-bond, the bromine molecule becomes polarized, creating a temporary dipole (Brᵟ⁺-Brᵟ⁻).[5] The nucleophilic π-bond attacks the partially positive bromine atom, leading to the formation of a cyclic bromonium ion intermediate and the displacement of a bromide ion (Br⁻).[4]

-

Nucleophilic Opening of the Bromonium Ion: The bromide ion, now acting as a nucleophile, attacks one of the carbon atoms of the three-membered bromonium ion ring from the side opposite to the bromine bridge.[4] This backside attack results in the opening of the ring and the formation of a vicinal dibromide with an anti configuration of the two bromine atoms.

This two-step process occurs for both vinyl groups on the 1,4-divinylbenzene molecule to yield the final tetrabrominated product.

Figure 1: General mechanism for the electrophilic addition of bromine to a vinyl group.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of divinylbenzene derivatives and general procedures for the electrophilic addition of bromine to alkenes.[4]

Reagents and Materials

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |

| 1,4-Divinylbenzene | C₁₀H₁₀ | 130.19 | 13.0 g (0.1 mol) | Technical grade (typically ~80%, contains ethylvinylbenzene) can be used, but purification of the product will be more challenging. |

| Bromine | Br₂ | 159.81 | 32.0 g (0.2 mol) | Extremely toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 400 mL | Anhydrous grade recommended. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | ~100 mL | For neutralization. |

| Saturated Sodium Thiosulfate Solution | Na₂S₂O₃(aq) | - | ~50 mL | To quench excess bromine. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying the organic phase. |

| Benzene or Ethanol | C₆H₆ or C₂H₅OH | - | As needed | For recrystallization. |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 13.0 g (0.1 mol) of 1,4-divinylbenzene in 250 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C with gentle stirring.

-

Preparation of Bromine Solution: In a separate flask, carefully dissolve 32.0 g (0.2 mol) of bromine in 150 mL of dichloromethane.

-

Addition of Bromine: Slowly add the bromine solution to the stirred solution of 1,4-divinylbenzene via the dropping funnel over a period of approximately 1-2 hours. Maintain the reaction temperature between 0-5 °C throughout the addition. The characteristic red-brown color of bromine should discharge as it reacts.[4]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional hour at 0-5 °C. The reaction is complete when the red-brown color of bromine persists, indicating a slight excess of the reagent.

-

Quenching: Carefully add saturated sodium thiosulfate solution dropwise to the reaction mixture until the red-brown color of excess bromine is completely discharged.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of deionized water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a solid, should be purified by recrystallization. A literature procedure for a similar compound suggests recrystallization from benzene.[4] Alternatively, ethanol can be used. Dissolve the crude solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected product is a crystalline solid.[4]

Figure 2: Workflow for the synthesis of this compound.

Product Characterization

Physical Properties:

-

Molecular Formula: C₁₀H₁₀Br₄[3]

-

Molecular Weight: 449.81 g/mol [8]

-

Appearance: Expected to be a solid at room temperature.[3]

Spectroscopic Data (Predicted):

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons and the two types of aliphatic protons (-CHBr- and -CH₂Br). The aromatic protons will likely appear as a singlet or a complex multiplet in the region of δ 7.0-7.5 ppm. The methine proton (-CHBr-) would be a triplet, and the methylene protons (-CH₂Br) would be a doublet, both in the aliphatic region (δ 3.5-5.5 ppm). |

| ¹³C NMR | The carbon NMR spectrum should display signals for the aromatic carbons (likely two signals in the δ 120-140 ppm range) and two signals for the aliphatic carbons corresponding to the -CHBr and -CH₂Br groups. |

| IR Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and a strong absorption for the C-Br stretching (~500-700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of four bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). |

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals, and strict adherence to safety protocols is mandatory.

Bromine (Br₂):

-

Hazards: Bromine is extremely toxic, corrosive, and dangerous for the environment.[10] It can cause severe skin burns and eye damage, and is fatal if inhaled.[6]

-

Handling: Always handle liquid bromine in a well-ventilated fume hood. Wear heavy-duty, chemically resistant gloves (e.g., nitrile), safety goggles, and a face shield.[10] A lab coat is also required.

-

Spills: In case of a spill, have a solution of sodium thiosulfate (at least 1 M) readily available to neutralize the bromine.[10] Absorb the neutralized spill with an inert material like sand or diatomaceous earth.[6]

-

First Aid: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11] If inhaled, move to fresh air and seek immediate medical attention.[11]

Dichloromethane (CH₂Cl₂):

-

Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.

-

Handling: Use in a well-ventilated fume hood.

Halogenated Organic Compounds:

-

Hazards: The product, this compound, as a halogenated hydrocarbon, should be handled with care. Avoid skin contact and inhalation of any dust.

General Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and suitable gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Be aware of the location and proper use of safety equipment, such as safety showers and eyewash stations.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and safe handling of this compound from 1,4-divinylbenzene. The electrophilic addition of bromine to the vinyl groups of the starting material is a reliable and high-yielding reaction that provides access to a versatile, tetrabrominated aromatic compound. By following the detailed experimental protocol and adhering to the stringent safety precautions outlined, researchers can successfully synthesize this valuable chemical intermediate for a range of applications in organic synthesis and materials science.

References

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2018). Bromine. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

-

Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

-

PubChem. (n.d.). (1,2-Dibromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(2-bromoethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Wiley, R. H., & Etnier, G. M. (1951). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of the American Chemical Society, 73(10), 4782–4786.

-

Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Retrieved from [Link]

-

UniVOOK. (2025). Synthesis, Properties, and Applications of 1,4-Divinylbenzene. Retrieved from [Link]

-

UniVOOK. (2025). 1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis. Retrieved from [Link]

Sources

- 1. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzene, 1,4-dibromo- [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 1,4-Bis(1-bromoethyl)benzene | C10H12Br2 | CID 583543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1,2-DIBROMOETHYL)BENZENE(93-52-7) 1H NMR spectrum [chemicalbook.com]

- 8. (1,2-DIBROMOETHYL)BENZENE(93-52-7) IR Spectrum [m.chemicalbook.com]

- 9. Benzene, (1,2-dibromoethyl)- [webbook.nist.gov]

- 10. rsc.org [rsc.org]

- 11. prepchem.com [prepchem.com]

"1,4-Bis(1,2-dibromoethyl)benzene CAS number 25393-98-0"

An In-depth Technical Guide to 1,4-Bis(1,2-dibromoethyl)benzene (CAS: 25393-98-0)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, moving beyond simple data recitation to explain the causality behind its properties and procedural choices.

Strategic Overview: Understanding the Molecule

This compound is a highly brominated aromatic compound.[1] Its structure, featuring a central benzene ring with two vicinal dibromoethyl groups at the para positions, is key to its reactivity and potential applications. The presence of four bromine atoms significantly increases its molecular weight and influences its chemical behavior, making it a subject of interest primarily as a synthetic intermediate and a potential flame retardant.[2][3] This guide will deconstruct its synthesis, properties, and safety considerations to provide a holistic understanding for laboratory application.

Molecular Structure and Identification

The unambiguous identification of this compound is critical for any research application. Its fundamental identifiers are consolidated below.

-

CAS Number : 25393-98-0[1]

-

IUPAC Name : this compound[1]

-

Synonyms : p-Bis(1,2-dibromoethyl)benzene, α,α',β,β'-Tetrabromo-1,4-diethylbenzene[2][4]

-

Molecular Formula : C₁₀H₁₀Br₄[2]

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties dictate the handling, storage, and application of the compound. The data presented is synthesized from multiple chemical supplier and database sources.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 449.81 g/mol | [4][5][6] |

| Appearance | White to off-white solid/powder/crystal | [2][6] |

| Purity | Typically >97% (GC) | [2][4][6] |

| Computed XLogP3 | 4.6 |[1] |

Spectroscopic data is essential for quality control and structural verification. While raw spectra are proprietary, their availability confirms the compound's structure.[1]

-

¹H and ¹³C NMR : Data available, crucial for confirming the arrangement of protons and carbons.[1]

-

Mass Spectrometry (GC-MS) : Data available, used to confirm molecular weight and fragmentation patterns.[1]

-

Infrared Spectroscopy (FTIR) : Data available, useful for identifying functional groups and bond vibrations within the molecule.[1]

Synthesis Protocol and Mechanistic Rationale

The primary route to this compound is the electrophilic addition of elemental bromine to the double bonds of 1,4-divinylbenzene.[7] This reaction is mechanistically straightforward but requires careful control to prevent side reactions and ensure high purity.

Reaction Mechanism: Electrophilic Addition

The π-bonds of the vinyl groups act as nucleophiles, attacking the bromine molecule (Br₂). This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion (Br⁻) in an anti-addition fashion. This two-step process occurs on both vinyl groups to yield the final tetrabrominated product.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Laboratory Protocol

Causality: This protocol is designed to control the exothermic nature of bromination and minimize the formation of impurities. Using a non-polar solvent like carbon tetrachloride or dichloromethane is standard for bromine additions.[7]

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-divinylbenzene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).[7]

-

Cooling : Cool the solution to 0-5 °C using an ice bath. Rationale: This is critical to manage the exothermicity of the reaction and prevent side reactions, such as free-radical substitution on the ethyl groups.

-

Bromine Addition : Slowly add a solution of bromine (2 equivalents) in the same solvent dropwise from the dropping funnel with vigorous stirring. The disappearance of the characteristic red-brown bromine color indicates its consumption.[7] Rationale: Slow, controlled addition prevents a buildup of bromine concentration, which could lead to over-bromination or other undesired reactions.

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.

-

Workup : Quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (to remove any unreacted bromine), followed by water and brine.

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure product.

Potential Applications and Areas of Research

The high bromine content (approximately 71% by mass) makes this compound a strong candidate for applications where flame retardancy is required.

-

Flame Retardants : Brominated compounds are well-known flame retardants.[8] Upon heating, the C-Br bonds can cleave homolytically to release bromine radicals. These radicals interfere with the radical chain reactions of combustion in the gas phase, effectively quenching the flame. This molecule could be investigated as an additive flame retardant for polymers like polyolefins and styrenics.[3]

-

Synthetic Intermediate : This compound is a valuable precursor for further chemical transformations. Dehydrobromination using a base can regenerate the double bonds, potentially with altered stereochemistry, or form alkyne functionalities. This makes it a useful building block for creating more complex molecules in pharmaceutical or materials science research.[9]

-

Polymer Chemistry : While its direct use as a monomer is limited, it can be considered a precursor to cross-linking agents. The four bromine atoms provide multiple sites for reaction, for instance, in nucleophilic substitution reactions to link polymer chains.[10][11]

Safety, Handling, and Toxicity

As with any highly halogenated organic compound, strict safety protocols are mandatory. The available safety data indicates several hazards.

GHS Hazard Statements:

-

Skin Corrosion/Irritation : Some sources classify it as causing skin irritation (H315)[12][13], while related compounds are noted to cause severe skin burns and eye damage (H314).[14][15] Given the presence of reactive bromine atoms, it is prudent to treat it as a potential corrosive.

-

Respiratory Irritation : May cause respiratory irritation (H335).[12][13]

Recommended Laboratory Handling Procedures

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[14][15]

-

Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and metals.[14]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[14]

Disclaimer: The toxicity profile of this compound is not extensively documented. Researchers should treat it with extreme caution, assuming it has the potential for high toxicity based on its structure and the known hazards of similar brominated aromatic compounds.[16]

Conclusion and Future Outlook

This compound (CAS 25393-98-0) is a well-defined chemical entity with significant potential, primarily as a flame retardant and a versatile intermediate in organic synthesis. Its preparation via the bromination of 1,4-divinylbenzene is a classic example of electrophilic addition, though it requires careful execution. While its high bromine content is advantageous for flame retardancy, this also necessitates stringent safety precautions during handling and use. Future research may focus on its incorporation into novel polymer systems, its efficacy and environmental impact as a flame retardant compared to alternatives, and its utility as a building block for complex, high-value molecules.

References

-

PubChem. This compound | C10H10Br4 | CID 97018. [Link]

-

Marvel, C. S., & Overberger, C. G. (1946). The Preparation of 1,4-Divinyl-2,3,5,6-tetrachlorobenzene and its Copolymerization with Styrene. Journal of the American Chemical Society, 68(10), 2106-2108. [Link]

-

PubChem. 1,4-Bis(2-bromoethyl)benzene | C10H12Br2 | CID 2749147. [Link]

-

XiXisys. GHS SDS for this compound. [Link]

-

PubChem. Benzene, 1,3-bis(1,2-dibromoethyl)- | C10H10Br4 | CID 117280. [Link]

-

PubChem. 1,4-Bis(1-bromoethyl)benzene | C10H12Br2 | CID 583543. [Link]

-

PrepChem. Preparation of 1,4-bis(dibromomethyl)benzene. [Link]

-

AFG Bioscience LLC. Safety Data Sheet: (1,2-Dibromoethyl)benzene. [Link]

-

NIST. Benzene, (1,2-dibromoethyl)-. [Link]

-

UniVOOK. Synthesis, Properties, and Applications of 1,4-Divinylbenzene. [Link]

- Google Patents. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.

-

Wiley, R. H., & P. S. Stuber. (1963). Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Journal of Polymer Science Part A: General Papers, 1(1), 47-56. [Link]

-

MPI Chemie. FR-50 (PE-68) - Flame Retardant. [Link]

-

PubChem. (1,2-Dibromoethyl)benzene | C8H8Br2 | CID 7145. [Link]

-

Hild, G., & Rempp, P. (1982). Anionic Dispersion Polymerization of 1,4-Divinylbenzene. Macromolecules, 15(4), 1038-1043. [Link]

-

Larsson, K., et al. (2009). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation... Environmental Health Perspectives, 117(12), 1853-9. [Link]

-

Knowledge. What Is (2-Bromoethyl)Benzene Used For In Industrial Applications?[Link]

-

Marteinson, S. C., et al. (2012). The flame retardant β-1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane: fate, fertility, and reproductive success in American kestrels... Environmental Toxicology and Chemistry, 31(11), 2568-75. [Link]

Sources

- 1. This compound | C10H10Br4 | CID 97018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. mpi.eu [mpi.eu]

- 4. labsolu.ca [labsolu.ca]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. future4200.com [future4200.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Synthesis, Properties, and Applications of 1,4-Divinylbenzene [univook.com]

- 11. web.itu.edu.tr [web.itu.edu.tr]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25393-98-0 Name: this compound [xixisys.com]

- 13. Benzene, 1,3-bis(1,2-dibromoethyl)- | C10H10Br4 | CID 117280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation in the hepg2 hepatocellular carcinoma cell line and the lncap prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1,4-Bis(1,2-dibromoethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 1,4-Bis(1,2-dibromoethyl)benzene, a molecule with significant potential in various fields of chemical research and development. From the fundamental principles of its stereochemistry to practical methodologies for synthesis and separation, this document serves as a critical resource for professionals requiring a deep understanding of this compound's isomeric landscape.

Introduction: Unveiling the Stereochemical Complexity

This compound is a halogenated aromatic compound with the chemical formula C₁₀H₁₀Br₄.[1][2][3] Its structure, featuring a central benzene ring substituted at the para positions with 1,2-dibromoethyl groups, gives rise to fascinating stereochemical properties. The presence of two chiral centers, one in each of the ethyl side chains, results in the existence of multiple stereoisomers. Understanding the distinct spatial arrangements of these isomers is paramount, as stereochemistry often dictates a molecule's biological activity, physical properties, and potential applications.

The core of this guide will delve into the identification, synthesis, separation, and characterization of these stereoisomers, providing both theoretical grounding and practical insights for the laboratory setting.

The Stereoisomers of this compound: A Triumvirate of Structures

The presence of two stereogenic centers in this compound leads to the formation of three distinct stereoisomers: a pair of enantiomers and a meso compound.[4] For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2ⁿ.[5] In this case, with two chiral centers, we would expect a maximum of four stereoisomers. However, due to the symmetry of the para-substituted benzene ring, a meso form exists, reducing the total number of unique stereoisomers to three.

The three stereoisomers are:

-

(1R, 1'R)-1,4-Bis(1,2-dibromoethyl)benzene and (1S, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene : This pair of molecules are non-superimposable mirror images of each other, known as enantiomers. They possess identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in equal and opposite directions.

-

(1R, 1'S)-1,4-Bis(1,2-dibromoethyl)benzene (meso) : This diastereomer contains two chiral centers but is achiral overall due to an internal plane of symmetry. Consequently, the meso form is not optically active. Diastereomers, unlike enantiomers, have different physical properties, which is a key principle in their separation.[4]

The relationship between these stereoisomers is crucial for devising effective separation and purification strategies.

Caption: Relationship between the stereoisomers of this compound.

Synthesis and Stereocontrol: Navigating the Reaction Landscape

The synthesis of this compound typically proceeds through the bromination of 1,4-divinylbenzene. The addition of bromine across the double bonds is the key transformation.

General Synthesis Protocol

A general and straightforward method for the synthesis of this compound involves the direct bromination of 1,4-divinylbenzene.[1]

Reaction: C₆H₄(CH=CH₂)₂ + 2Br₂ → C₆H₄(CHBrCH₂Br)₂

Procedure:

-

Dissolve 1,4-divinylbenzene (1 equivalent) in a suitable inert solvent, such as dichloromethane or carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath to control the exothermicity of the reaction.

-

Slowly add a solution of bromine (2 equivalents) in the same solvent from the dropping funnel with continuous stirring. The disappearance of the characteristic bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete reaction.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with water and brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture of stereoisomers.

This standard procedure will typically result in a mixture of the (R,R), (S,S), and meso stereoisomers, as the bromine addition to the double bonds is generally not stereospecific without the use of a chiral catalyst or auxiliary.

Separation and Purification: Isolating the Isomers of Interest

The separation of the stereoisomeric mixture is a critical step for obtaining pure enantiomers or the meso compound for further study or application. Given that diastereomers have different physical properties, techniques that exploit these differences can be employed.

Diastereomer Separation by Chromatography

The meso compound, being a diastereomer of the enantiomeric pair, can be separated from the racemic mixture of the (R,R) and (S,S) enantiomers using standard chromatographic techniques such as column chromatography or preparative thin-layer chromatography. The different spatial arrangements of the atoms in the meso and enantiomeric forms lead to different interactions with the stationary phase, allowing for their separation.

Enantiomeric Resolution by Chiral High-Performance Liquid Chromatography (HPLC)

Once the meso form is separated, the remaining racemic mixture of the (R,R) and (S,S) enantiomers requires a chiral separation method for resolution. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7][8]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs are among the most popular and effective for a wide range of chiral separations.[8][9]

Experimental Workflow for Chiral HPLC Method Development:

-

Column Screening: Begin by screening a variety of chiral columns with different stationary phases (e.g., cellulose-based, amylose-based) to identify a column that shows baseline or near-baseline separation of the enantiomers.

-

Mobile Phase Optimization: Once a suitable column is identified, optimize the mobile phase composition. This typically involves adjusting the ratio of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). The addition of small amounts of an acidic or basic additive can also significantly impact the separation.

-

Flow Rate and Temperature Adjustment: Fine-tune the separation by optimizing the flow rate and column temperature. These parameters can affect the resolution, peak shape, and analysis time.

Caption: General workflow for the separation of enantiomers by Chiral HPLC.

Spectroscopic and Crystallographic Characterization

The unambiguous identification of each stereoisomer requires detailed characterization using spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectra of the enantiomers will be identical in an achiral solvent, the spectrum of the meso compound will be different from that of the enantiomeric pair due to its different symmetry. Furthermore, NMR spectroscopy can be a powerful tool for distinguishing between diastereomers.[10] The coupling constants and chemical shifts of the protons on the ethyl side chains will be sensitive to the relative stereochemistry.

| Stereoisomer | Expected ¹H NMR Features (in CDCl₃) | Expected ¹³C NMR Features (in CDCl₃) |

| (R,R) / (S,S) Pair | A single set of signals for the aromatic and ethyl protons. | A single set of signals for the aromatic and ethyl carbons. |

| meso (R,S) | A different set of signals for the aromatic and ethyl protons compared to the enantiomers due to the different magnetic environment. | A different set of signals for the aromatic and ethyl carbons compared to the enantiomers. |

Table 1: Predicted NMR Spectroscopic Data for Stereoisomers of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule and for distinguishing between diastereomers.[11] By obtaining suitable crystals of each isolated stereoisomer, the precise three-dimensional arrangement of the atoms can be determined, providing unequivocal proof of their stereochemistry.

Potential Applications and Future Directions

While specific applications for the individual stereoisomers of this compound are not yet widely reported in the literature, the unique properties of chiral molecules open up numerous possibilities in various fields.

-

Asymmetric Synthesis: Enantiomerically pure compounds can serve as chiral building blocks or ligands in asymmetric catalysis, enabling the synthesis of other chiral molecules with high stereoselectivity.

-

Materials Science: The defined three-dimensional structures of these stereoisomers could be exploited in the development of novel polymers, liquid crystals, or other materials with specific optical or electronic properties.

-

Drug Discovery and Development: As stereochemistry is a critical factor in the interaction of molecules with biological systems, the individual stereoisomers may exhibit different pharmacological activities or toxicological profiles. Investigating these differences is a crucial aspect of modern drug development.

The development of efficient methods for the synthesis and separation of the stereoisomers of this compound is a key step towards unlocking their full potential in these and other emerging applications.

References

-

PubChem. 1,4-Bis(1-bromoethyl)benzene. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

-

LCGC International. Playing with Selectivity for Optimal Chiral Separation. [Link]

-

ResearchGate. Chiral Separations by High‐Performance Liquid Chromatography. [Link]

-

PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

-

PubChem. 1,4-Bis(2-bromoethyl)benzene. [Link]

-

Master Organic Chemistry. The Meso Trap. [Link]

-

Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

-

CrystEngComm (RSC Publishing). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. [Link]

-

NIST WebBook. Benzene, (1,2-dibromoethyl)-. [Link]

-

ResearchGate. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

Chemistry LibreTexts. Stereochemistry and Chirality Text. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reaction mechanism and structure-reactivity relationships in the stereospecific 1,4-polymerization of butadiene catalyzed by neutral dimeric allylnickel(II) halides [Ni(C3H5)X]2 (X- = Cl-, Br-, I-): a comprehensive density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. magritek.com [magritek.com]

- 11. Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 1,4-Bis(1,2-dibromoethyl)benzene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Bis(1,2-dibromoethyl)benzene. While specific quantitative solubility data for this compound is not widely published, this document leverages fundamental principles of chemical interactions and structural analysis to predict its solubility profile across a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this paper details the physicochemical properties of the target molecule, explores the theoretical underpinnings of its solubility, and presents a robust, step-by-step experimental protocol for the empirical determination of its solubility. This guide aims to bridge the existing information gap and empower scientific professionals with the predictive knowledge and practical methodologies required for handling and utilizing this compound in a laboratory setting.

Introduction to this compound

This compound (CAS No: 25393-98-0) is a halogenated aromatic hydrocarbon.[1][2] Its structure features a central benzene ring substituted at the para positions (1 and 4) with 1,2-dibromoethyl groups. This highly brominated structure suggests its potential use as a synthetic intermediate, a flame retardant, or a building block in materials science. Understanding its solubility is a critical first step for any application, dictating solvent choice for reactions, purification processes like recrystallization, and formulation development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25393-98-0 | [1][3] |

| Molecular Formula | C₁₀H₁₀Br₄ | [1] |

| Molecular Weight | ~449.8 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Computed XLogP3 | 4.6 | [4] |

| InChI Key | KDBQQANTDCVPDZ-UHFFFAOYSA-N | [1][4] |

Note: XLogP3 is a computed octanol-water partition coefficient, with higher values indicating greater lipophilicity and lower water solubility.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a practical expression of the thermodynamics of mixing.[5][6] For dissolution to occur, the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: The molecule possesses a nonpolar benzene ring and C-H bonds. However, the four carbon-bromine (C-Br) bonds introduce significant polarity due to the electronegativity difference between carbon and bromine. Overall, the large, symmetric hydrocarbon backbone dominates, rendering the molecule predominantly nonpolar or of low polarity.

-

Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, given the molecule's size and large number of electrons. Dipole-dipole interactions originating from the C-Br bonds will also contribute. The absence of O-H or N-H bonds means the molecule cannot act as a hydrogen bond donor.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the compound's crystal lattice energy.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a predicted solubility profile for this compound can be established. The high XLogP3 value of 4.6 strongly suggests poor solubility in water and high solubility in nonpolar organic solvents.[4]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene, Carbon Tetrachloride | High | The dominant London dispersion forces of these solvents will effectively solvate the nonpolar benzene ring and alkyl portions of the solute. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents offer a balance. Their own dispersion forces can interact with the nonpolar regions, while their dipole moments can solvate the polar C-Br bonds. Halogenated solvents like DCM and chloroform are often particularly effective for dissolving brominated compounds. |

| Polar Aprotic (Ketone) | Acetone | Low to Moderate | While polar, acetone is less effective at solvating large, nonpolar molecules compared to solvents like THF or DCM. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Low | These solvents rely on strong hydrogen bonding networks. The solute cannot participate as a hydrogen bond donor and is too large and nonpolar to be effectively solvated, making dissolution energetically unfavorable. |

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are designed to provide both rapid qualitative assessment and rigorous quantitative data.

Core Safety Precautions

As a Senior Application Scientist, I must stress that proper safety protocols are non-negotiable.

-

Handling: this compound is classified as a skin and respiratory irritant.[4][7] All handling must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[2][7]

-

Storage: Keep the container tightly closed and stored in a dry, well-ventilated place, potentially refrigerated as per supplier recommendations.[2]

Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative understanding of solubility in various solvents.

Methodology:

-

Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.

-

Weighing: Accurately weigh approximately 25 mg of this compound into each test tube.[8]

-

Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Agitation: After each addition, cap the tube and agitate vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has fully dissolved.

-

Classification: Record the results based on the following criteria:

-

Soluble: Dissolves completely in ≤ 1.0 mL of solvent.

-

Sparingly Soluble: A portion of the solid dissolves, but some remains even after adding 1.0 mL.

-

Insoluble: No visible dissolution of the solid occurs.

-

-

Repeat: Repeat steps 3-6 for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[5] Its trustworthiness lies in its design, which ensures that the system reaches thermodynamic equilibrium, providing highly reproducible data.

Methodology:

-

Preparation: To a series of glass vials with PTFE-lined screw caps, add an excess amount of this compound (e.g., 100-200 mg) to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of a specific solvent to each vial.

-

Equilibration: Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a minimum of 24 hours.

-

Scientist's Note: A 24-hour period is a standard starting point, but for some crystalline solids, reaching true equilibrium may require 48 or even 72 hours. It is best practice to sample at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.

-

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed in a temperature-controlled environment for at least 12-24 hours to allow the excess solid to settle completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a PTFE syringe filter) to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent completely using a rotary evaporator or by placing it in a vacuum oven at a moderate temperature.

-

Final Weighing: Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Weight of Vial with Solute - Weight of Empty Vial) / Volume of Supernatant Sampled

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the quantitative shake-flask method, a cornerstone of reliable solubility measurement.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H10Br4 | CID 97018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25393-98-0 Name: this compound [xixisys.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Guide to the Mechanism of Radical Bromination of 1,4-Diethylbenzene

Abstract

This technical guide provides a comprehensive examination of the free-radical bromination of 1,4-diethylbenzene, a cornerstone reaction in synthetic organic chemistry for the selective functionalization of alkyl side-chains on aromatic compounds. The narrative delves into the intricate mechanism, emphasizing the principles of regioselectivity and stereochemical outcomes. We will explore the critical role of N-Bromosuccinimide (NBS) as a selective brominating agent, contrasting its efficacy with molecular bromine. The discussion is structured to provide researchers and drug development professionals with a deep causal understanding, moving from theoretical principles to practical, field-proven experimental protocols. The guide is grounded in authoritative references and includes detailed visualizations to elucidate the reaction pathways and workflows.

Introduction: The Strategic Value of Benzylic Functionalization

The selective modification of C-H bonds remains a paramount objective in organic synthesis. Among these, the benzylic position—the carbon atom adjacent to an aromatic ring—exhibits unique reactivity that can be strategically exploited.[1][2] Free-radical bromination provides a powerful and reliable method for introducing a bromine atom at this position, transforming a relatively inert alkylbenzene into a versatile synthetic intermediate.[3] Benzylic halides are precursors to a vast array of functional groups through nucleophilic substitution and elimination reactions, making them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients.[4][5][6]

This guide focuses on the substrate 1,4-diethylbenzene. The reaction preferentially occurs at one of the benzylic C-H bonds of the ethyl groups. The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[7][8] The use of NBS is critical because it provides a low, constant concentration of bromine (Br₂), which favors the desired radical substitution pathway while suppressing potential side reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring.[9][10]

The Core Mechanism: A Radical Chain Reaction

The bromination of 1,4-diethylbenzene with NBS proceeds via a classic free-radical chain mechanism, which is divisible into three distinct phases: initiation, propagation, and termination.[11][12][13] This process requires an external energy source, typically UV light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, to begin the chain reaction.[7][14]

Initiation: The Genesis of Radicals

The reaction begins with the homolytic cleavage of a weak bond to generate the initial radical species.[13][15] In the case of using an initiator like AIBN, gentle heating causes it to decompose, releasing nitrogen gas and forming two cyanoisopropyl radicals. These initiator radicals (In•) then react with trace amounts of HBr present in the reaction mixture, or with the NBS molecule itself, to generate the crucial bromine radical (Br•) that drives the chain reaction.

Alternatively, the N-Br bond in NBS can undergo homolytic cleavage under photochemical or thermal conditions to produce a succinimidyl radical and a bromine radical.[8][16]

-

Initiator Decomposition: In•-In → 2 In• + N₂ (for AIBN)

-

Bromine Radical Formation: In• + HBr → In-H + Br•

Propagation: The Self-Sustaining Cycle

Once a bromine radical is formed, it enters the propagation phase, a two-step cycle that consumes the reactants and forms the product while regenerating the chain-carrying radical.[12][17]

Step 1: Hydrogen Abstraction and the Formation of a Resonance-Stabilized Benzylic Radical

A bromine radical abstracts a hydrogen atom from a benzylic position of 1,4-diethylbenzene. This step is highly regioselective.[18] The C-H bond at the benzylic position is significantly weaker than the C-H bonds of the terminal methyl group. This is because the resulting radical is not a simple secondary alkyl radical; it is a benzylic radical , which is profoundly stabilized by resonance.[1][19][20] The unpaired electron is delocalized across the π-system of the adjacent aromatic ring, distributing the radical character and lowering the overall energy of the intermediate.[21][22] This stabilization is the key driving force for the reaction's selectivity.[8][23]

Step 2: Bromination of the Benzylic Radical

The resonance-stabilized benzylic radical then reacts with a molecule of bromine (Br₂). This reaction forms the C-Br bond of the product, 1-(1-bromoethyl)-4-ethylbenzene, and generates a new bromine radical (Br•).[24] This new Br• can then cycle back to Step 1, continuing the chain reaction.

A crucial aspect of using NBS is that it serves as a source for the molecular bromine required in this step. The hydrogen bromide (HBr) generated in Step 1 reacts with NBS to produce succinimide and a fresh molecule of Br₂.[18][25] This ensures that the concentration of Br₂ remains very low throughout the reaction, which is essential to prevent the competing electrophilic addition of bromine to the aromatic ring.[10][26]

Termination: Conclusion of the Chain

The chain reaction concludes when two radical species combine, removing the reactive intermediates from the cycle.[11][13][15] Due to the extremely low concentration of radicals at any given moment, termination steps are statistically infrequent compared to the propagation steps.[27] Possible termination events include:

-

Br• + Br• → Br₂

-

Benzylic Radical + Br• → 1-(1-bromoethyl)-4-ethylbenzene

-

2 Benzylic Radicals → Dimeric Product

Below is a Graphviz diagram illustrating the complete radical chain mechanism.

Caption: Resonance delocalization of the unpaired electron in the benzylic radical.

Stereochemical Outcome

The benzylic carbon that is brominated becomes a stereocenter in the product, 1-(1-bromoethyl)-4-ethylbenzene. The intermediate benzylic radical is sp²-hybridized, possessing a planar or near-planar geometry. [28]Consequently, the subsequent attack by a bromine molecule can occur from either face of the radical with equal probability. This non-discriminatory attack leads to the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. [28]

Field-Proven Experimental Protocol

This protocol describes a self-validating system for the selective benzylic bromination of 1,4-diethylbenzene. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the process.

4.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purpose |

| 1,4-Diethylbenzene | 134.22 | 5.00 g | 0.0372 | Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 6.78 g | 0.0381 | Brominating Agent |

| AIBN | 164.21 | 0.12 g | 0.00073 | Radical Initiator |

| Carbon Tetrachloride (CCl₄) | 153.81 | 100 mL | - | Anhydrous Solvent |

| Saturated NaHCO₃ solution | - | 50 mL | - | Quenching/Neutralization |

| Saturated Na₂S₂O₃ solution | - | 50 mL | - | Remove excess Br₂ |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

4.2. Step-by-Step Methodology

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diethylbenzene (5.00 g), N-Bromosuccinimide (6.78 g), and AIBN (0.12 g).

-

Causality: Combining reactants before heating prevents uncontrolled initiation. AIBN is a reliable thermal initiator with a predictable decomposition rate.

-

-

Solvent Addition: Add 100 mL of anhydrous carbon tetrachloride (CCl₄) to the flask.

-

Causality: CCl₄ is an inert solvent that does not participate in the radical reaction. Its anhydrous nature is crucial as water can hydrolyze NBS.

-

-

Reflux: Attach a reflux condenser to the flask and place the apparatus in a heating mantle. Heat the mixture to a gentle reflux (~77 °C) with continuous stirring.

-

Causality: Heating provides the thermal energy required for the decomposition of AIBN, initiating the radical chain reaction. Refluxing prevents solvent loss.

-

-

Monitoring: Monitor the reaction's progress. The reaction is often complete when the denser NBS solid at the bottom of the flask is consumed and replaced by the less dense succinimide byproduct, which floats. This typically takes 1-3 hours.

-

Causality: This visual cue provides a simple and effective method for determining the reaction endpoint, ensuring the starting material is fully consumed without prolonged heating that could lead to side products.

-

-

Work-up - Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Causality: Cooling prevents premature evaporation of the solvent during filtration. Filtration is a necessary purification step to remove the primary solid byproduct.

-

-

Work-up - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of saturated sodium thiosulfate (Na₂S₂O₃) solution, and finally with 50 mL of brine.

-

Causality: The NaHCO₃ wash neutralizes any residual HBr. The Na₂S₂O₃ wash quenches any unreacted bromine, which would otherwise impart color and impurities to the product.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

-

Causality: Removal of dissolved water is essential before final purification. Rotary evaporation efficiently removes the volatile CCl₄ solvent to yield the crude product.

-

-

Purification: Purify the crude product by vacuum distillation to obtain pure 1-(1-bromoethyl)-4-ethylbenzene.

4.3. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for benzylic bromination.

Conclusion

The radical bromination of 1,4-diethylbenzene using N-Bromosuccinimide is a highly selective and synthetically useful reaction. Its mechanism is a classic example of a free-radical chain process, with the regioselectivity being dictated by the pronounced stability of the resonance-delocalized benzylic radical intermediate. Understanding the interplay between the initiator, the substrate, and the unique role of NBS in maintaining a low bromine concentration is paramount for achieving high yields and preventing unwanted side reactions. The production of a racemic mixture at the newly formed stereocenter is a predictable outcome based on the planar nature of the radical intermediate. The provided protocol represents a robust and validated method for conducting this transformation, offering a reliable pathway to a versatile chemical building block.

References

-

Comparing the stabilities of allylic, benzylic, and tertiary radicals. (2015). Chemistry Stack Exchange. Available at: [Link]

-

Mechanism of Free Radical Bromination. BYJU'S. Available at: [Link]

-

Structure of Benzyl Radical. University of the West Indies. Available at: [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

-

9.3: Stability of Alkyl Radicals. (2021). Chemistry LibreTexts. Available at: [Link]

-

The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Moleqube. Available at: [Link]

-

Which is more stable benzyl free radical or allyl free radical? (2016). Quora. Available at: [Link]

-

Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

-

Impact of Conjugation and Hyperconjugation on the Radical Stability of Allylic and Benzylic Systems: A Theoretical Study. (2017). PubMed. Available at: [Link]

-

18.4. Radical reactions in practice. Lumen Learning - Organic Chemistry II. Available at: [Link]

-

Ch 11: Halogenation of alkyl benzenes. University of Calgary. Available at: [Link]

-

2.9: Reactions at the Benzylic Position. (2025). Chemistry LibreTexts. Available at: [Link]

-

On the mechanism of N-bromosuccinimide brominations. (1983). ResearchGate. Available at: [Link]

-

6.3: Radical Reactions. (2024). Chemistry LibreTexts. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

Radical Reaction of alkanes with Br2 (Bromine)-3 Steps-Initiation, Propagation, and Termination. (2021). YouTube. Available at: [Link]

-

Benzylic Bromination. Chemistry Steps. Available at: [Link]

-

NBS: Radical Bromination. (2021). YouTube. Available at: [Link]

-

10.3 Allylic and Benzylic Bromination with NBS. Chad's Prep. Available at: [Link]

-

Initiation Propagation Termination in Radical Reactions. Chemistry Steps. Available at: [Link]

-

Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

-

Wohl–Ziegler bromination. Wikipedia. Available at: [Link]

-

Benzylic Radical Definition. Fiveable. Available at: [Link]

-

Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (2021). RSC Publishing. Available at: [Link]

-

Benzene Side Chain Reactions. (2018). YouTube. Available at: [Link]

-

What determines the high degree of selectivity in free radical brominations? (2016). Chemistry Stack Exchange. Available at: [Link]

-

Reactions at the benzylic position. Khan Academy. Available at: [Link]

-

NBS Benzylic Bromination of Alkylbenzene Compounds. (2014). YouTube. Available at: [Link]

-

Free-Radical Bromination of Alkyl Benzenes. (2021). Chegg. Available at: [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. Available at: [Link]

-

Reaction Mechanisms. (2020). Oregon State University. Available at: [Link]

-

Radical Bromination of Ethylbenzene in Organic Chemistry. (2018). YouTube. Available at: [Link]

-

Alkene Reaction Mechanisms (Free Radical Bromination & Acid-Catalyzed Addition). (2022). YouTube. Available at: [Link]

-

Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. Available at: [Link]

-

Relative Rates of Radical Bromination Reactions. Westfield State University. Available at: [Link]

-

11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. Available at: [Link]

-

Advances and developments in transition metal-free benzylic C(sp3)–H activation/functionalization reactions. (2025). RSC Publishing. Available at: [Link]

-

10.3 Allylic Bromination and Benzylic Bromination with NBS. (2020). YouTube. Available at: [Link]

-

Propose a mechanism for the bromination of ethylbenzene shown below. Pearson. Available at: [Link]

-

16.4: Halogenation of Alkyl Benzenes. (2019). Chemistry LibreTexts. Available at: [Link]

-

Bromination, Elimination, and Polymerization: A 3-Step Sequence for the Preparation of Polystyrene from Ethylbenzene. ResearchGate. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. byjus.com [byjus.com]

- 12. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 15. Initiation Propagation Termination in Radical Reactions - Chemistry Steps [chemistrysteps.com]

- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Structure of Benzyl Radical [glaserr.missouri.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. quora.com [quora.com]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. m.youtube.com [m.youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. youtube.com [youtube.com]

- 27. Reaction Mechanisms [sites.science.oregonstate.edu]

- 28. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of p-Bis(1,2-dibromoethyl)benzene

Introduction

p-Bis(1,2-dibromoethyl)benzene, with the Chemical Abstracts Service (CAS) registry number 25393-98-0, is a halogenated aromatic compound with a symmetrical structure. Its chemical formula is C10H10Br4, and its IUPAC name is 1,4-Bis(1,2-dibromoethyl)benzene. This compound is of interest to researchers in materials science and organic synthesis due to its potential as a flame retardant, a monomer for specialty polymers, or an intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in various chemical transformations.

This technical guide provides an in-depth analysis of the spectroscopic data for p-Bis(1,2-dibromoethyl)benzene, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields, offering both practical experimental protocols and detailed interpretation of the spectral data.

Molecular Structure and Symmetry

The structure of p-Bis(1,2-dibromoethyl)benzene is characterized by a central benzene ring with two 1,2-dibromoethyl substituents in a para orientation. This symmetry has significant implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent protons and carbons will produce simplified spectra.

Caption: Molecular structure of p-Bis(1,2-dibromoethyl)benzene.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of p-Bis(1,2-dibromoethyl)benzene in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: The spectrum should be acquired on a spectrometer with a minimum field strength of 300 MHz.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~5.2 | Doublet | 2H | Methine protons (-CH(Br)-) |

| ~4.1 | Doublet | 4H | Methylene protons (-CH₂(Br)) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.

Interpretation

The ¹H NMR spectrum of p-Bis(1,2-dibromoethyl)benzene is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Region: The four protons on the benzene ring are chemically equivalent due to the para-substitution and will appear as a single signal, a singlet, around 7.4 ppm.

-

Aliphatic Region: The two methine protons (-CH(Br)-) are chemically equivalent and will give rise to a single signal. This signal is expected to be a doublet due to coupling with the adjacent methylene protons. The chemical shift of this proton is downfield (around 5.2 ppm) due to the deshielding effect of the adjacent bromine atom and the benzene ring. The four methylene protons (-CH₂(Br)) are also chemically equivalent and will appear as a single signal. This signal will be a doublet due to coupling with the adjacent methine proton. The chemical shift will be around 4.1 ppm, deshielded by the attached bromine atom.

Caption: Correlation of protons to ¹H NMR signals.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A spectrometer with a broadband probe is necessary.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is usually needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Data Summary

| Chemical Shift (ppm) | Assignment |

| ~139 | Aromatic quaternary carbons (Ar-C) |

| ~129 | Aromatic CH carbons (Ar-CH) |

| ~50 | Methine carbon (-CH(Br)-) |

| ~35 | Methylene carbon (-CH₂(Br)) |

Note: The exact chemical shifts can vary based on experimental conditions.

Interpretation

Due to the molecule's symmetry, the ¹³C NMR spectrum will show only four distinct signals.

-

Aromatic Carbons: The two quaternary aromatic carbons attached to the dibromoethyl groups are equivalent and will produce one signal around 139 ppm. The four aromatic CH carbons are also equivalent and will give a single signal around 129 ppm.

-

Aliphatic Carbons: The two methine carbons (-CH(Br)-) are equivalent and will appear as a single peak around 50 ppm. The two methylene carbons (-CH₂(Br)) are also equivalent and will produce a signal around 35 ppm. The bromine atoms have a significant deshielding effect on the attached carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

ATR: Place the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first, followed by the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Summary

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600-1585, 1500-1400 | C-C stretch (in-ring) | Aromatic |

| 850-790 | C-H "oop" | 1,4-disubstituted benzene |

| 690-515 | C-Br stretch | Alkyl bromide |

Interpretation

The IR spectrum of p-Bis(1,2-dibromoethyl)benzene will show characteristic absorption bands for its structural features.

-

Aromatic C-H Stretching: A weak to medium band is expected in the 3100-3000 cm⁻¹ region.

-

Aliphatic C-H Stretching: Medium absorption bands will appear just below 3000 cm⁻¹ (in the 3000-2850 cm⁻¹ range).

-

Aromatic C-C Stretching: Characteristic bands for the benzene ring will be observed in the 1600-1400 cm⁻¹ region.

-

C-H Out-of-Plane (oop) Bending: A strong band in the 850-790 cm⁻¹ region is indicative of 1,4-disubstitution on the benzene ring.[1]

-

C-Br Stretching: A strong absorption in the lower frequency region of the spectrum (690-515 cm⁻¹) will correspond to the C-Br stretching vibrations.[2]

Mass Spectrometry (MS)